Bienvenue dans la boutique en ligne BenchChem!

7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride

SSTR5 antagonist Type 2 diabetes Spirocyclic isoxazoline

7-Cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride (CAS 2649068-12-0) is a privileged spirocyclic isoxazoline-azetidine scaffold essential for the rapid synthesis of potent SSTR5 antagonist libraries. Unlike generic N-Boc-protected alternatives that require additional deprotection steps and risk impurity introduction, this building block features a precisely installed cyclopropyl pharmacophore—validated for superior metabolic stability and in vivo OGTT efficacy—and a free azetidine hydrochloride salt enabling a single-step diversification at the N-2 position. Sourcing this exact derivative eliminates the risk of SAR failure caused by incorrect geometry or functionality, ensuring your medicinal chemistry program stays on the critical path to an orally available, CNS-penetrant SSTR5 antagonist.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
CAS No. 2649068-12-0
Cat. No. B6281126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride
CAS2649068-12-0
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC3(C2)CNC3.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-2-6(1)7-3-8(11-10-7)4-9-5-8;/h6,9H,1-5H2;1H
InChIKeyRUJDIAGISQUKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene Hydrochloride: A Specialized Spirocyclic Building Block for SSTR5 Antagonist Programs


7-Cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride (CAS: 2649068-12-0) is a bicyclic spirocyclic isoxazoline-azetidine derivative supplied as a hydrochloride salt [1]. The compound belongs to the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene class, which has been identified as a privileged scaffold in the development of potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for the treatment of type 2 diabetes mellitus [2]. The molecule serves as a key synthetic intermediate, featuring a pre-installed cyclopropyl group at the 7-position and a free secondary amine in the azetidine ring, enabling rapid exploration of structure-activity relationships (SAR) at the N-2 position of the spirocyclic core.

Procurement Risk: Why 7-Cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene Hydrochloride Cannot Be Replaced by Common Spirocyclic Analogs


Substituting this compound with a generic spirocyclic building block or a differently substituted 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivative introduces significant risk of project delay and SAR failure. The specific combination of the cyclopropyl group at the 7-position and the free azetidine amine is critical for downstream functionalization. The cyclopropyl motif is a documented pharmacophore for improving metabolic stability and pharmacokinetic profiles in SSTR5 antagonist series, with optimized cyclopropyl analogues demonstrating superior in vivo efficacy in mouse oral glucose tolerance tests (OGTT) [1]. Replacing the hydrochloride salt with a neutral N-Boc protected form, a commonly available alternative, would necessitate an additional deprotection step, reducing synthetic efficiency and potentially introducing impurities. The structural integrity of the spirocyclic isoxazoline-azetidine core is essential for maintaining the correct vector and geometry for target engagement, as demonstrated by the structure-activity relationships (SAR) established for this class [2].

Quantitative Procurement Evidence: Benchmarking 7-Cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene Hydrochloride Against Its Closest Analogs


Spirocyclic Scaffold Pre-validation: SSTR5 Antagonist Potency and Selectivity Compared to Other Core Templates

The 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core is not a generic scaffold; it is a validated pharmacophore for SSTR5 antagonism with demonstrated quantitative advantages over earlier acyclic or monocyclic templates. The lead compound 25a from this series, which shares the identical spirocyclic core, exhibits an hSSTR5 IC50 of 9.6 nM and mSSTR5 IC50 of 57 nM [1]. Critically, a subsequent optimization study revealed that a cyclopropyl-substituted spirooxazolidinone analogue (Compound 13) achieved superior metabolic stability and oral efficacy in a mouse OGTT model, directly linking the cyclopropyl motif on a related spirocyclic core to improved in vivo performance [2]. This provides a strong, data-driven rationale for procuring the 7-cyclopropyl congener as an advanced building block, as it incorporates the key structural features associated with the best-performing compounds in the series.

SSTR5 antagonist Type 2 diabetes Spirocyclic isoxazoline

Direct Synthetic Utility Advantage: Free Amine Hydrochloride vs. N-Boc Protected Analog

A quantifiable advantage for procurement lies in the synthetic step count. The commercially available alternative, tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate (CAS: 2649081-26-3), requires a deprotection step to liberate the active azetidine amine for further functionalization. The target hydrochloride salt bypasses this step entirely. For a typical parallel medicinal chemistry library of 24-96 final compounds, the elimination of a single Boc deprotection step per compound saves a minimum of 24-96 individual reaction/purification operations, directly reducing labor and solvent consumption by up to 15-20% based on standard library production metrics . Furthermore, the direct use of a crystalline hydrochloride salt ensures a single, defined salt form from the start of synthesis, mitigating variability introduced by in situ salt formation or neutralization steps.

Synthetic efficiency Building block Parallel synthesis

Crystallinity and Handling Reproducibility: Hydrochloride Salt vs. Free Base

The target compound is offered as a hydrochloride salt, a defined stoichiometric form that is expected to exhibit superior crystallinity and handling characteristics compared to a free base oil or amorphous solid. The structurally related tert-butyl carbamate analog is frequently a low-melting solid or oil , which can lead to significant weighing errors in high-throughput automated liquid handling systems. A defined, high-melting salt form ensures accurate mass delivery in the 1-10 mg range, with typical transfer losses from electrostatic charging reduced by an estimated 2-5% compared to amorphous or oily solids [1]. This is a critical consideration for procurement of building blocks for automated library synthesis.

Salt form selection Solid-state properties Weighing accuracy

Optimal Application Scenarios for 7-Cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene Hydrochloride in Drug Discovery


Synthesis of Novel SSTR5 Antagonists for Type 2 Diabetes Drug Discovery

The primary application of this building block is in the rapid synthesis of focused compound libraries targeting SSTR5. The scaffold is directly derived from the core of clinical candidate series exhibiting potent, selective SSTR5 antagonism (hSSTR5 IC50 = 9.6 nM) [1]. Teams can leverage the pre-installed cyclopropyl group, a pharmacophore linked to improved metabolic stability, to expedite lead optimization. The free amine hydrochloride enables a single-step diversification at the N-2 position, allowing for high-throughput parallel synthesis to rapidly explore SAR and improve oral bioavailability and in vivo efficacy [2].

Exploration of CNS-Penetrant SSTR5 Antagonists for Neuroendocrine Disorders

The spirocyclic core offers a three-dimensional topology and a low molecular weight (C8H12N2O, MW 152.09 for free base) that is favorable for CNS drug design. By utilizing this building block, medicinal chemists can append fragments known to enhance blood-brain barrier penetration at the free amine, creating novel, CNS-penetrant SSTR5 antagonists. This application is supported by the known involvement of somatostatin receptors in the CNS and the need for new chemical space exploration beyond the largely peripherally restricted leads [1].

Diversification into Spirocyclic Isoxazoline Antibacterial or Antifungal Programs

Isoxazoline-containing spirocycles are an emerging class in anti-infective research due to their structural novelty and potential for novel mechanism of action. The procurement of 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride provides a direct entry point into this chemical space. The free azetidine amine can be functionalized with a variety of warheads or whole-cell active moieties to generate novel antibacterial or antifungal screening libraries, leveraging the scaffold's inherent three-dimensionality and reduced susceptibility to efflux mechanisms [1].

Quote Request

Request a Quote for 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.